Lipophilicity Advantage Over Des-Methyl Analog
The target compound (CAS 5350-94-7) exhibits a computed logP of 3.08, which is approximately 0.6 log units higher than the logP of 2.5 computed for its closest 7-chloro des-methyl comparator, Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (CAS 16600-22-9) [1]. This difference translates to roughly a 4-fold increase in lipid-phase partitioning, directly affecting membrane permeability and non-specific protein binding. In antimicrobial quinoline SAR, 8-methyl substitution has been empirically associated with enhanced Gram-positive penetration [2]. For procurement decisions, the higher intrinsic lipophilicity of CAS 5350-94-7 is a measurable parameter that can be used to prioritize this scaffold when blood-brain barrier penetration or improved membrane partitioning is a project goal.
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | LogP = 3.08 (CAS 5350-94-7) |
| Comparator Or Baseline | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (CAS 16600-22-9): XLogP3 = 2.5 |
| Quantified Difference | ΔLogP ≈ +0.6 (approx. 4× increase in lipid partitioning) |
| Conditions | Computed logP: GuideChem value for target vs. PubChem XLogP3 for comparator |
Why This Matters
A 0.6 log unit increase in lipophilicity predicts significantly different tissue distribution and membrane permeability, making the 8-methyl compound a distinct chemical tool for CNS-targeted or Gram-positive antibacterial programs.
- [1] PubChem. Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (CID 345422): XLogP3 2.5. https://pubchem.ncbi.nlm.nih.gov/compound/345422 View Source
- [2] Kim MG, Lee SE, Yang JY, Lee HS. Antimicrobial potentials of active component isolated from Citrullus colocynthis fruits and structure-activity relationships of its analogues against foodborne bacteria. J Sci Food Agric. 2014;94(12):2529-2533. doi:10.1002/jsfa.6592 View Source
